

2-Bromocyclobutanone CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromocyclobutanone

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Technical Guide: 2-Bromocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromocyclobutanone**, a key intermediate in organic synthesis. This document covers its chemical properties, synthesis, and significant reactions, with a focus on its applications in medicinal chemistry and drug development.

Core Compound Data

2-Bromocyclobutanone is a halogenated cyclic ketone that serves as a versatile building block for the synthesis of various organic compounds. Its strained four-membered ring and the presence of a reactive bromine atom make it a valuable precursor for creating complex molecular architectures, particularly cyclobutane derivatives.[1]



Property	Value	Reference
CAS Number	1192-01-4	[2]
Molecular Formula	C ₄ H ₅ BrO	[2]
Molecular Weight	148.99 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Storage	2-8°C, under inert atmosphere	-

Synthesis of 2-Bromocyclobutanone

The primary method for the synthesis of **2-Bromocyclobutanone** is the α -bromination of cyclobutanone. This reaction typically proceeds via an enol or enolate intermediate and requires a bromine source and often a catalyst.

Experimental Protocol: α-Bromination of Cyclobutanone

This protocol is a general procedure adapted from the synthesis of similar α -bromoketones and should be optimized for specific laboratory conditions.[2][3][4][5][6]

Materials:

- Cyclobutanone
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Acetic acid (glacial) or another suitable solvent (e.g., chloroform, carbon tetrachloride)
- Hydrobromic acid (HBr) (catalytic amount, if using Br₂)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask



- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

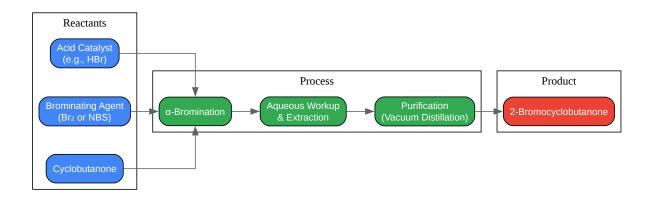
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutanone in glacial acetic acid.
- Cool the solution in an ice bath.
- If using bromine, add a catalytic amount of hydrobromic acid.
- Slowly add a solution of bromine in acetic acid (or portion-wise addition of NBS) to the cooled cyclobutanone solution with constant stirring. Maintain the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.
- Pour the reaction mixture into a larger beaker containing ice water.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.



- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **2-Bromocyclobutanone**.
- The product can be further purified by vacuum distillation.

Synthesis Workflow



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A flowchart illustrating the general synthesis of **2-Bromocyclobutanone**.

Key Reactions and Mechanisms

2-Bromocyclobutanone is a reactive intermediate that participates in various chemical transformations, including nucleophilic substitutions and rearrangements. One of the most significant reactions is the Favorskii rearrangement.

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α -halo ketones that results in a rearranged carboxylic acid derivative. For cyclic α -halo ketones like **2-Bromocyclobutanone**, this reaction leads to a ring contraction, yielding a cyclopropanecarboxylic acid derivative.[7][8] [9]

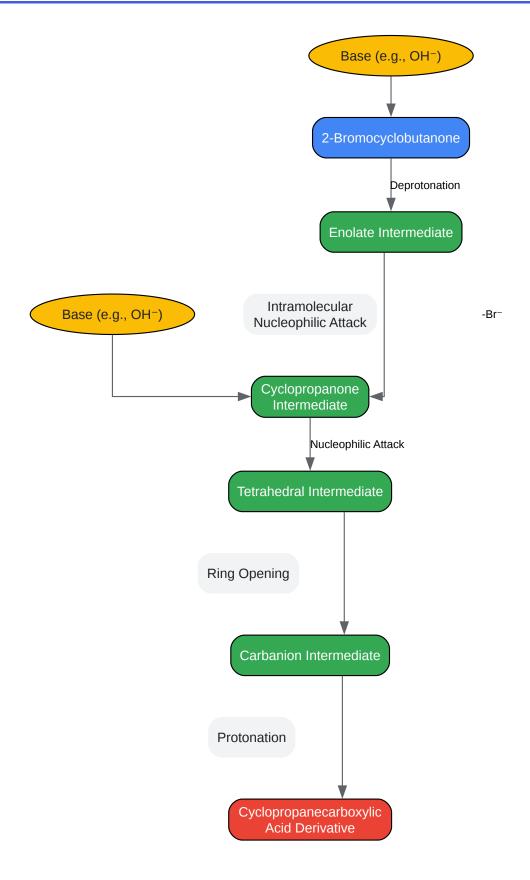


Mechanism:

- A base (e.g., hydroxide or alkoxide) abstracts an acidic α-proton from the carbon on the opposite side of the bromine atom, forming an enolate.[7][8]
- The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a bicyclic cyclopropanone intermediate.[7][8]
- The nucleophile (base) then attacks the carbonyl carbon of the strained cyclopropanone.[7] [8]
- This is followed by the cleavage of the bond between the carbonyl carbon and the more substituted α-carbon, leading to the formation of a more stable carbanion.
- Protonation of the carbanion by the solvent yields the final ring-contracted product.[8]

Favorskii Rearrangement Pathway





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The reaction mechanism of the Favorskii rearrangement of **2-Bromocyclobutanone**.



Experimental Protocol: Favorskii Rearrangement

This protocol provides a general procedure for the Favorskii rearrangement of an α -bromoketone.[8]

Materials:

- 2-Bromocyclobutanone
- Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
- Water or Methanol (anhydrous)
- · Diethyl ether
- Hydrochloric acid (HCl) (for acidification)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare a solution of sodium hydroxide in water or sodium methoxide in anhydrous methanol
 in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the basic solution in an ice bath.
- Slowly add a solution of 2-Bromocyclobutanone in a suitable solvent (e.g., diethyl ether or methanol) to the basic solution with vigorous stirring.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.



- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- If using an organic solvent, remove it under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Acidify the aqueous layer to a pH of ~2 with cold hydrochloric acid.
- Extract the product, cyclopropanecarboxylic acid, with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer using a rotary evaporator to yield the crude product.
- Further purification can be achieved by recrystallization or chromatography.

Applications in Drug Discovery and Development

The cyclobutane motif is present in a number of natural products and synthetic compounds with interesting biological activities.[1][7][8][9] Consequently, **2-Bromocyclobutanone**, as a precursor to various cyclobutane derivatives, is a valuable tool for medicinal chemists.

- Scaffold for Bioactive Molecules: The strained cyclobutane ring can impart unique conformational constraints on a molecule, which can be advantageous for binding to biological targets. The synthesis of novel cyclobutane-containing alkaloids and other natural product analogues often utilizes cyclobutanone derivatives.[1][7]
- Intermediate in Total Synthesis: 2-Bromocyclobutanone can be used as a key intermediate
 in the total synthesis of complex natural products that feature a four-membered ring.
- Lead Optimization: In drug discovery programs, the introduction of a cyclobutane ring can
 modulate the physicochemical properties of a lead compound, such as its metabolic stability
 and lipophilicity.



While a specific drug on the market may not be directly synthesized from **2-Bromocyclobutanone**, the chemical space accessible from this starting material is of significant interest to the pharmaceutical industry for the development of new therapeutic agents.[10]

Safety and Handling

2-Bromocyclobutanone is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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